1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a phenoxymethyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of a one-pot, solvent-free, and catalyst-free procedure under microwave irradiation . This method is advantageous due to its simplicity, high yield, and reduced reaction times.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a saturated ketone or alcohol.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Shares a similar structure but with a phenyl group instead of a phenoxymethyl group.
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: Another structurally related compound with different substituents.
Uniqueness: 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the phenoxymethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(phenoxymethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-10-8-13(9-11-16)12-18-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHCRCIYQYLCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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